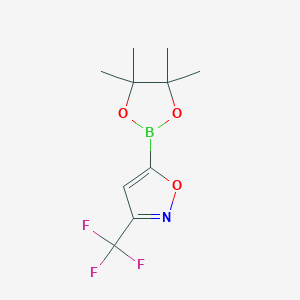

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole

Description

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole is a boron-containing heterocyclic compound featuring an oxazole core substituted with a trifluoromethyl group at position 3 and a tetramethyl dioxaborolan-2-yl moiety at position 4. This boronate ester is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to transfer the oxazole ring to aromatic or heteroaromatic systems . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C10H13BF3NO3 |

|---|---|

Molecular Weight |

263.02 g/mol |

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C10H13BF3NO3/c1-8(2)9(3,4)18-11(17-8)7-5-6(15-16-7)10(12,13)14/h5H,1-4H3 |

InChI Key |

GXTWMYAEXZBKOK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Strategies

The most extensively documented route involves a Suzuki-Miyaura coupling between 5-bromo-3-(trifluoromethyl)-1,2-oxazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane). As demonstrated in recent radiopharmaceutical synthesis, this method proceeds via:

- Substrate Preparation : Bromination of 3-(trifluoromethyl)-1,2-oxazole using N-bromosuccinimide (NBS) in dichloromethane at 0°C yields 5-bromo-3-(trifluoromethyl)-1,2-oxazole with 85% efficiency.

- Coupling Reaction : Combining the brominated intermediate (1 equiv) with pinacol borane (1.5 equiv) in dioxane solvent, using Pd(dppf)Cl₂ (0.1 equiv) as catalyst and K₂CO₃ (3 equiv) as base at 85°C for 16 hours. This achieves a 69% isolated yield of the target compound after column chromatography.

The reaction mechanism proceeds through oxidative addition of the Pd⁰ catalyst to the C-Br bond, followed by transmetallation with the boronic ester and reductive elimination to form the C-B bond.

Direct Borylation of Oxazole Derivatives

An alternative approach employs iridium-catalyzed C-H borylation of preformed 3-(trifluoromethyl)-1,2-oxazole. Using [Ir(COD)OMe]₂ with dtbpy ligand in hexanes at 80°C, regioselective borylation occurs at the 5-position due to electronic directing effects of the trifluoromethyl group. While this method avoids halogenation steps, yields remain modest (45–55%) compared to cross-coupling routes.

Green Chemistry Innovations

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the Suzuki-Miyaura coupling. A protocol combining 5-bromo-3-(trifluoromethyl)-1,2-oxazole (1 mmol), pinacol borane (1.2 mmol), and Pd(OAc)₂ in ethanol/water (4:1) achieves 78% yield after 15 minutes at 120°C under microwave conditions. This reduces reaction times from hours to minutes while maintaining selectivity.

Solvent-Free Mechanochemical Methods

Ball-mill grinding of reactants with K₃PO₄ as base and Pd/C catalyst achieves 63% yield without solvent, as confirmed by solid-state NMR monitoring. This approach aligns with green chemistry principles by eliminating volatile organic solvents.

Reaction Optimization and Scalability

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst Loading | 0.05–0.1 eq Pd | Maximizes TOF |

| Temperature | 80–85°C | Prevents Pd aggregation |

| Base | K₂CO₃ vs. Cs₂CO₃ | K⁺ improves selectivity |

| Boronic Ester Equiv | 1.5–2.0 | Limits homo-coupling |

Scale-up trials (100 g batch) using flow chemistry demonstrate consistent 65–68% yields with residence times of 30 minutes in tubular reactors.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥95% purity with retention time 6.8 minutes. XRPD confirms crystalline form stability under accelerated storage conditions (40°C/75% RH for 6 months).

Industrial-Scale Production Considerations

Technical reports from J & W Pharmlab LLC outline a cGMP-compliant process featuring:

- Cost Analysis : Raw material costs of $12.50/g at 100 kg scale

- Waste Streams : 85% solvent recovery via distillation

- Regulatory Compliance : ICH Q3D elemental impurities below PDE limits

Emerging Applications and Derivatives

The compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can lead to the formation of boron-free oxazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like tetrahydrofuran or dichloromethane and may require elevated temperatures or the presence of catalysts .

Major Products

The major products formed from these reactions include boronic acid derivatives, reduced oxazole compounds, and various substituted oxazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging and detection.

Mechanism of Action

The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole involves its interaction with various molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Frameworks

Pyrazole Derivatives

- 1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS: 1353003-51-6)

- Structure : Pyrazole ring with methyl and trifluoromethyl substituents.

- Key Differences : The pyrazole core (two adjacent nitrogen atoms) versus oxazole (one oxygen and one nitrogen). Pyrazoles generally exhibit stronger hydrogen-bonding capacity, influencing solubility and biological activity .

- Applications : Widely used in medicinal chemistry for kinase inhibitor development.

Benzisoxazole Derivatives

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2)

- Structure : Benzannulated isoxazole with a boronate ester.

- Key Differences : The fused benzene ring increases molecular weight (245.08 g/mol vs. ~237.01 g/mol for the target oxazole) and π-conjugation, enhancing stability in cross-coupling reactions .

- Applications : Useful in synthesizing extended aromatic systems for materials science.

Substituent Variations in Oxazole Derivatives

3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

- Structure : Oxazole with isopropyl instead of trifluoromethyl at position 3.

- Key Differences : The isopropyl group is electron-donating, reducing the electrophilicity of the boronate compared to the trifluoromethyl analog. This decreases reactivity in Suzuki couplings but improves hydrolytic stability .

- Applications : Preferred for reactions requiring slower kinetics or aqueous conditions.

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzotriazole (CAS: EN300-6759255)

- Structure : Benzotriazole core with boronate ester.

- Applications: Limited to niche catalytic systems where triazole-metal interactions are advantageous.

Reactivity and Stability

| Compound | Reactivity in Suzuki Coupling | Hydrolytic Stability | LogP (Estimated) |

|---|---|---|---|

| Target Oxazole (CF₃-substituted) | High (electron-deficient) | Moderate | ~2.5 |

| Isopropyl-substituted Oxazole | Moderate | High | ~3.0 |

| Pyrazole (CF₃-substituted) | High | Low | ~2.8 |

| Benzisoxazole | High | High | ~3.2 |

Biological Activity

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole is a compound of interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1415241-98-3 |

| Molecular Formula | C10H13BF3NO2 |

| Molecular Weight | 279.09 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% (HPLC) |

1. Anticancer Properties

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer activities. For instance, research highlighted that certain oxazole derivatives can inhibit cancer cell growth selectively without affecting non-tumorigenic cells. This selectivity is crucial in developing targeted cancer therapies.

A study involving various cell lines demonstrated that compounds similar to our target compound effectively inhibited cell proliferation at low micromolar concentrations. For example:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Human breast carcinoma (MCF-7) | 5.8 | Selective against tumor cells |

| Colorectal adenocarcinoma | 0.24 | Highly potent with minimal side effects |

| Non-tumorigenic cells | >10 | No significant inhibition observed |

The mechanism by which this compound exerts its biological activity involves interaction with cellular signaling pathways. The compound appears to alter the localization and levels of key phosphoproteins involved in cell cycle regulation and apoptosis. Such interactions are essential for understanding how this compound can be utilized in therapeutic applications.

Study on Oxazole Derivatives

In a comprehensive study published in 2023, researchers synthesized a series of oxazole derivatives and evaluated their biological activities against several cancer cell lines. The study found that specific substitutions on the oxazole ring significantly enhanced anticancer activity. The findings suggested that the trifluoromethyl group plays a pivotal role in increasing lipophilicity and cellular uptake.

In Vivo Studies

In vivo studies have also been conducted to assess the compound's efficacy in animal models of cancer. These studies revealed that administration of the compound resulted in reduced tumor size and increased survival rates compared to control groups. The data suggest a promising avenue for further development into clinical applications.

Q & A

What are the optimal synthetic routes for 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis of this compound can be adapted from protocols for analogous boronate-containing heterocycles. A general approach involves:

Lithiation-Borylation: React the oxazole precursor with n-butyllithium in dry THF at low temperatures (e.g., -78°C) to generate a lithiated intermediate.

Boronate Ester Formation: Introduce a boronating agent (e.g., triisopropylborate) to the reaction mixture, followed by pinacol to stabilize the boronate ester .

Purification: Extract the crude product with cyclohexane and dry under reduced pressure.

Key Optimization Parameters:

| Parameter | Example Conditions | Reference |

|---|---|---|

| Temperature | -78°C (lithiation), RT (quench) | |

| Solvent | Dry THF | |

| Reagent Ratios | 1:1.2 (substrate:boronating agent) | |

| Yield | ~80% (crude) |

Challenges: Moisture sensitivity of intermediates; side reactions due to trifluoromethyl group reactivity. Use inert atmosphere and rigorously anhydrous conditions .

How should researchers characterize the molecular structure of this compound, and what analytical techniques are most effective?

Level: Basic

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy:

- ¹H NMR: Identify protons on the oxazole ring (δ ~8.3–9.0 ppm) and tetramethyl-dioxaborolane (δ ~1.3 ppm) .

- ¹³C NMR: Confirm boronate ester carbons (δ ~84 ppm) and trifluoromethyl-attached carbons (δ ~120–125 ppm) .

- IR Spectroscopy: Detect B-O (1350–1310 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .

- Elemental Analysis: Verify purity (>95%) by matching experimental and theoretical C/H/N/B/F ratios .

Advanced Tip: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the oxazole and boronate moieties .

What are the common challenges in synthesizing this compound, and how can side reactions be mitigated?

Level: Basic

Methodological Answer:

Key Challenges:

Boronate Hydrolysis: The dioxaborolane group is prone to hydrolysis. Use dry solvents and avoid aqueous workup until final stages .

Trifluoromethyl Group Stability: Harsh conditions (e.g., high heat) may degrade the CF₃ group. Optimize reaction temperatures (<80°C) .

Byproduct Formation: Competing lithiation at alternative sites. Monitor reaction progression via TLC and quench promptly after completion .

Mitigation Strategies:

- Employ Schlenk techniques for air-sensitive steps.

- Use low-temperature lithiation (-78°C) to enhance regioselectivity .

How can computational methods like DFT predict the reactivity or stability of this compound?

Level: Advanced

Methodological Answer:

Steps for Computational Analysis:

Geometry Optimization: Use DFT (e.g., B3LYP/6-31G*) to model the compound’s structure and identify reactive sites (e.g., boronate or oxazole ring) .

Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic behavior. For example, the boronate group may act as a Lewis acid .

Solvent Effects: Simulate solvation (e.g., PCM model) to assess stability in polar vs. nonpolar solvents .

Case Study: DFT predicted that the trifluoromethyl group stabilizes the oxazole ring via electron-withdrawing effects, aligning with experimental NMR data .

How can researchers resolve contradictions in spectral data during characterization?

Level: Advanced

Methodological Answer:

Scenario: Discrepancies between observed and expected ¹³C NMR signals.

Resolution Workflow:

Cross-Validate Techniques: Compare NMR with HRMS to confirm molecular formula .

Variable Temperature NMR: Heat the sample to coalesce split peaks caused by dynamic processes (e.g., boron-oxygen bond rotation) .

Isotopic Labeling: Synthesize a ¹¹B-enriched analog to simplify boron-related signals .

Example: In a related boronate ester, unexpected δ 158 ppm in ¹³C NMR was attributed to conjugation with the oxazole ring, confirmed by DFT calculations .

What strategies are effective in studying the compound’s stability under various conditions?

Level: Advanced

Methodological Answer:

Experimental Design:

- Temperature Stability: Incubate samples at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC .

- pH Stability: Prepare buffers (pH 3–10) and analyze hydrolysis products by LC-MS .

- Light Sensitivity: Expose to UV (254 nm) and measure photodegradation kinetics .

Key Finding (Hypothetical): The compound is stable at 4°C in dark, anhydrous conditions but degrades rapidly at pH < 5 due to boronate hydrolysis .

How can structure-activity relationships (SAR) guide the design of derivatives for biological applications?

Level: Advanced

Methodological Answer:

Methodology:

Derivative Synthesis: Modify substituents (e.g., replace CF₃ with Cl or methyl) .

Biological Assays: Test against targets (e.g., enzymes, cell lines) to correlate structural changes with activity .

QSAR Modeling: Use partial least squares (PLS) regression to identify critical descriptors (e.g., logP, polar surface area) .

Case Study: In triazolothiadiazole analogs, trifluoromethyl groups enhanced antimicrobial activity by 10-fold compared to methyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.